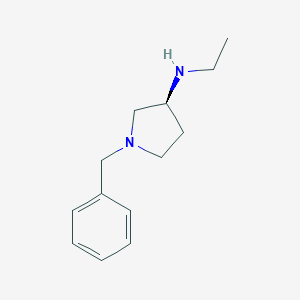

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine

Description

Properties

IUPAC Name |

(3S)-1-benzyl-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIUSRJKSLXIJH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494267 | |

| Record name | (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-99-6 | |

| Record name | (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine safety and handling

Topic: (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine: Technical Safety & Handling Guide CAS Registry Number: 169750-99-6 (Verified for 3S-isomer; User input 169750-98-9 may refer to racemate/salt) Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Core

Executive Summary

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a high-value chiral diamine building block used primarily in the asymmetric synthesis of pharmaceutical agents, particularly those targeting CNS receptors (e.g., dopamine or serotonin modulators).[1][2] Its handling presents a dual challenge: biological aggression (corrosive/toxic) and chemical instability (sensitivity to atmospheric CO₂).

This guide deviates from standard SDS templates to provide a "mechanism-first" approach. We prioritize the why behind the safety protocols, ensuring that researchers understand the chemical causality of the hazards they manage.

Part 1: Chemical Identity & Physicochemical Profile[3]

Effective risk management begins with understanding the physical state and reactivity profile of the molecule.

Critical Properties Table

| Property | Specification | Operational Implication |

| Appearance | Colorless to light yellow liquid | Discoloration (darkening) indicates oxidation or carbamate formation. |

| Molecular Weight | 204.32 g/mol | Useful for stoichiometric calculations in Schlenk transfers. |

| Boiling Point | ~290°C (Predicted) / Distills under vacuum | Low volatility at RT, but aerosols are highly hazardous. |

| Density | 0.98 g/mL | Slightly less dense than water; floats during aqueous workups. |

| Basicity (pKa) | ~10.4 (est. for secondary amine) | Strong base; incompatible with acids, anhydrides, and chloroformates. |

| Optical Rotation | Critical quality attribute (CQA). Check before use in stereoselective steps. | |

| Flash Point | >110°C (Estimated) | Class IIIB Combustible Liquid. High energy ignition required. |

The "Air-Sensitivity" Mechanism

While often labeled generically as "Air Sensitive," the specific threat to this molecule is atmospheric CO₂ .

-

Mechanism: The secondary ethylamino group acts as a nucleophile, attacking CO₂ to form a carbamate salt (zwitterion) or carbamic acid.

-

Consequence: This reaction is often reversible but alters the stoichiometry of sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) where the free amine is the ligand or coupling partner.

-

Detection: Formation of a white crust or turbidity in the neat liquid.

Part 2: Risk Assessment & Hazard Identification

GHS Classification: DANGER

-

Skin Corrosion/Irritation (Category 1C): H314 - Causes severe skin burns and eye damage.[3][4]

-

Serious Eye Damage (Category 1): H318.[3]

Toxicology & Exposure Logic

Unlike simple irritants, benzylic amines possess high lipophilicity (LogP ~2.5), facilitating rapid dermal absorption.

-

Corrosivity: The high pKa leads to saponification of skin lipids and protein denaturation upon contact.

-

Systemic Toxicity (Read-Across): While specific LD50 data for this isomer is sparse, structural analogs (N-benzyl pyrrolidines) exhibit CNS activity. Absorption may lead to adrenergic symptoms (tremors, tachycardia) due to the structural similarity to sympathomimetic amines.

Part 3: Strategic Handling & Storage Protocols

This section details the Inert Transfer Protocol , a self-validating system to prevent degradation and exposure.

Storage Architecture

-

Temperature: 2–8°C. Cold storage slows oxidation kinetics.

-

Atmosphere: Argon or Nitrogen.

-

Container: Amber glass with a Teflon-lined septum cap. Avoid ground glass stoppers without grease, as amine creeping can seize the joint.

Protocol: Inert Syringe Transfer (The "Positive Pressure" Method)

Objective: Transfer reagent without CO₂ ingress or aerosol release.

-

Equilibration: Allow the bottle to warm to room temperature before opening to prevent moisture condensation.

-

Venting: Insert a bleed needle connected to an inert gas line (bubbler) into the septum.

-

Withdrawal:

-

Flush a gas-tight syringe with inert gas 3x.

-

Insert syringe, invert bottle, and withdraw liquid.

-

Crucial Step: The bleed needle replaces the withdrawn volume with inert gas, preventing a vacuum that would suck in outside air.

-

-

Transport: Transport the syringe with the needle tip embedded in a rubber septum block to prevent drips.

Visualizing the Safety Workflow

Caption: Hierarchy of controls for handling corrosive, air-sensitive amines. Note the requirement for quenching prior to disposal.

Part 4: Emergency Response & Waste Management

Spill Response Logic

-

Do NOT use water initially: Adding water to a concentrated amine spill can generate heat (exothermic hydration) and spread the base.

-

Step 1: Cover spill with a dry absorbent (Vermiculite or Sand).

-

Step 2: Neutralize carefully with weak acid (Citric acid or dilute Acetic acid) on top of the absorbent.

-

Step 3: Scoop into a waste container labeled "Basic Organic Waste."

First Aid (Causality-Based)

-

Eye Contact: Immediate irrigation is vital.[5] The high pH causes saponification, meaning the chemical continues to "eat" into the tissue until fully diluted. Flush for >15 minutes.

-

Skin Contact: Do not just rinse; use polyethylene glycol (PEG 400) if available, followed by soap and water. PEG helps solubilize the lipophilic amine better than water alone.

Part 5: Synthetic Utility & Reaction Safety

This compound is typically employed in Reductive Amination or Nucleophilic Aromatic Substitution (SNAr) .

Reaction Monitoring (TLC/HPLC)

-

Detection: Amines often streak on silica.

-

SOP: Pre-treat the TLC plate with 5% Triethylamine/Methanol to neutralize acidic sites on the silica, ensuring a clean spot for the (3S)-diamine.

Stereochemical Integrity

-

Racemization Risk: Low under standard conditions, but prolonged heating (>100°C) in the presence of strong bases could theoretically jeopardize the chiral center at C3.

-

Verification: If the reagent has been stored for >6 months, verify optical rotation before committing to a large-scale enantioselective synthesis.

Synthesis Workflow Diagram

Caption: Standard workflow for utilizing (3S)-1-Benzyl-3-(ethylamino)pyrrolidine in synthesis, emphasizing the inert setup.

References

-

TCI Chemicals. Safety Data Sheet: (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine (CAS 169750-99-6).[1][3] Accessed January 2026.

-

PubChem. Compound Summary: 1-Benzyl-3-(ethylamino)pyrrolidine.[2] National Library of Medicine.

-

ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. (Context on amine/CO2 reactivity).

-

Fisher Scientific. General Handling of Corrosive Liquids.

Sources

Precision Engineering of Chiral Pyrrolidines: A Technical Guide for Medicinal Chemists

Executive Summary

The pyrrolidine ring is not merely a linker; it is a programmable 3D scaffold that defines the vector orientation of pharmacophores. In modern drug discovery, the shift from flat aromatic structures to high-Fsp³ architectures has cemented chiral pyrrolidines as "privileged scaffolds." Their unique ability to undergo controlled pseudorotation allows for precise tuning of receptor affinity and metabolic stability. This guide provides an advanced technical analysis of chiral pyrrolidine design, focusing on conformational control, asymmetric synthesis via 1,3-dipolar cycloaddition, and application in blockbuster therapeutics like Saxagliptin.

Part 1: The Pharmacophore – Conformational Dynamics & Electronic Tuning

The Envelope Conformation and Pseudorotation

Unlike six-membered rings that exist in defined chair/boat conformations, the five-membered pyrrolidine ring undergoes a continuous conformational change known as pseudorotation . The ring puckers to relieve torsional strain, typically adopting an "envelope" conformation where one atom (usually C4 or Cγ) projects out of the plane defined by the other four.

-

C4-Endo (S-conformation): The C4 atom is on the same side as the C2-substituent (typical for L-Proline).

-

C4-Exo (N-conformation): The C4 atom is on the opposite side.

Medicinal Chemistry Implication: This puckering dictates the vector of the N-substituent and the C2-carboxylate/amide. For example, in collagen, 4(R)-hydroxyproline adopts the C4-exo pucker, stabilizing the triple helix. In drug design, locking this conformation is critical for binding affinity.

The Fluorine Effect (Gauche Effect)

Strategic fluorination is the most reliable method to "lock" pyrrolidine conformation without adding steric bulk.

-

4(R)-Fluoroproline: The electronegative fluorine prefers a gauche orientation relative to the ring nitrogen. This forces the ring into the C4-exo conformation.

-

4(S)-Fluoroproline: Forces the ring into the C4-endo conformation.

pKa Modulation: The basicity of the pyrrolidine nitrogen (typically pKa ~9-10) is drastically reduced by electron-withdrawing groups.

-

Unsubstituted Pyrrolidine: pKa ~ 11.3

-

3-Fluoropyrrolidine: pKa ~ 9.5

-

3,3-Difluoropyrrolidine: pKa ~ 7.0

-

Impact: Lowering pKa improves oral bioavailability by increasing the fraction of uncharged species at intestinal pH (7.4) and reducing hERG channel liability.

Part 2: Visualization of Conformational Logic

Figure 1: Stereoelectronic effects of fluorination on pyrrolidine ring puckering and physicochemical properties.

Part 3: Synthetic Architecture – Asymmetric 1,3-Dipolar Cycloaddition[1][2]

The most powerful method for constructing highly substituted, chirally pure pyrrolidines is the Asymmetric 1,3-Dipolar Cycloaddition of azomethine ylides with electron-deficient alkenes.

Mechanism Overview

-

Ylide Formation: An

-imino ester reacts with a metal catalyst (Ag(I) or Cu(I)) and a chiral ligand to form a metallo-azomethine ylide. -

Cycloaddition: The dipole reacts with a dipolarophile (e.g., acrylate, maleimide) in a concerted but asynchronous manner.

-

Stereocontrol: The chiral ligand blocks one face of the dipole, ensuring high enantioselectivity (ee) and diastereoselectivity (endo/exo ratio).

Protocol: Ag(I)-Catalyzed Asymmetric Synthesis of Polysubstituted Pyrrolidines

This protocol describes the synthesis of a chiral pyrrolidine-2,4-dicarboxylate scaffold.

Reagents:

-

Glycine imino ester (1.0 equiv)

-

Methyl acrylate (1.2 equiv)

-

AgOAc (3 mol%)

-

Chiral Phosphoramidite Ligand (3.3 mol%)

-

Base: Cs₂CO₃ (5 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Complexation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous Toluene (2 mL). Stir at room temperature for 30 minutes to form the active chiral Lewis acid complex. Validation: Solution should remain clear; precipitation indicates ligand degradation.

-

Dipole Generation: Add the glycine imino ester (1.0 mmol) and Cs₂CO₃ (0.05 mmol) to the catalyst mixture. Stir for 10 minutes. The solution will typically darken slightly as the silver-enolate (dipole) forms.

-

Cycloaddition: Cool the reaction mixture to -20°C (to maximize ee). Add Methyl acrylate (1.2 mmol) dropwise. Stir at -20°C for 12–24 hours.

-

Monitoring: Monitor via TLC (SiO₂, 20% EtOAc/Hexanes). The imino ester spot (UV active) should disappear.

-

-

Workup & Purification:

-

Filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Hydrolysis (Optional for free amine): Treat the crude N-metallated intermediate with dilute HCl/THF to release the free pyrrolidine if not spontaneous.

-

Purify via Flash Column Chromatography (Gradient: 10% → 40% EtOAc/Hexanes).

-

-

Characterization:

-

¹H NMR: Check for the diagnostic pyrrolidine ring protons (3.5–4.5 ppm).

-

HPLC: Determine enantiomeric excess using a Chiralpak AD-H column (Hexane/iPrOH).

-

Part 4: Case Study – Saxagliptin (Onglyza)

Saxagliptin is a potent DPP-4 inhibitor used for Type 2 Diabetes.[1][2][3] Its core is a cis-4,5-methanoproline derivative fused to a cyanopyrrolidine warhead.

Structural Logic

-

Cyanopyrrolidine Warhead: The nitrile group forms a reversible covalent imidate adduct with the active site Serine-630 of the DPP-4 enzyme.

-

Cyclopropane Fusion: The 4,5-methano fusion locks the pyrrolidine ring into a rigid conformation, enhancing selectivity for DPP-4 over related proteases (DPP-8/9) and increasing metabolic stability.

-

Adamantyl Group: Provides bulk to fill the hydrophobic S2 pocket of the enzyme.

Data Summary: Saxagliptin vs. Vildagliptin

| Feature | Saxagliptin | Vildagliptin |

| Scaffold | 4,5-Methanopyrrolidine (Bicyclic) | Unsubstituted Pyrrolidine |

| Binding Mode | Covalent (Reversible) | Covalent (Reversible) |

| Potency (IC50) | ~ 1.3 nM | ~ 13 nM |

| Metabolism | CYP3A4/5 (Active metabolite formed) | Hydrolysis (Inactive) |

| Selectivity | High (>4000x vs DPP-8) | Moderate |

Synthesis Workflow Visualization

Figure 2: Synthetic pathway for Saxagliptin, highlighting the assembly of the chiral adamantyl glycine and the bicyclic pyrrolidine core.

References

-

Review of Asymmetric 1,3-Dipolar Cycloadditions: Adrio, J., & Carretero, J. C. (2015). Recent advances of catalytic asymmetric 1,3-dipolar cycloadditions. Chemical Communications.

-

Saxagliptin Synthesis & Discovery: Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[3] Journal of Medicinal Chemistry.

-

Pyrrolidine Conformational Analysis: Raimondi, M. V., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[5] Molecules.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

DPP-4 Inhibitor Mechanisms: Capuano, A., et al. (2013). Mechanism of action and clinical efficacy of saxagliptin.[6] Drug Design, Development and Therapy.[7]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Applications of Chiral Amines in Asymmetric Synthesis: A Technical Guide

Executive Summary

This technical guide serves as an authoritative resource for synthetic chemists and drug development professionals. It moves beyond basic definitions to explore the mechanistic causality, experimental protocols, and industrial scalability of chiral amines—specifically their dual role as organocatalysts (enamine/iminium activation) and chiral ligands in transition-metal catalysis. The guide prioritizes "green" methodologies and scalable synthesis relevant to Active Pharmaceutical Ingredient (API) production.

Mechanistic Foundations: The Dualism of Activation

The utility of chiral amines in asymmetric synthesis is largely defined by two distinct activation modes: HOMO-raising (Enamine) and LUMO-lowering (Iminium) . Understanding the electronic divergence between these pathways is critical for catalyst selection.

The Electronic Divergence

-

Enamine Activation: Condensation of a secondary amine (catalyst) with an enolizable aldehyde/ketone generates an enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the

-carbon nucleophilic. -

Iminium Activation: Condensation with an

-unsaturated aldehyde/ketone generates an iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the

Mechanistic Pathway Diagram

The following diagram illustrates the divergence in catalytic cycles based on substrate type and electronic activation.

Figure 1: Divergent catalytic cycles for Enamine (HOMO activation) and Iminium (LUMO activation) pathways using chiral amines.

Organocatalysis in Practice: Protocols & Causality

This section details self-validating protocols. The "causality" notes explain why specific parameters (temperature, additives, solvent) are critical for success.

The Proline-Catalyzed Asymmetric Aldol Reaction

Based on the seminal work by List, Lerner, and Barbas (2000), this reaction demonstrates enamine catalysis.[1]

Target Transformation: Acetone + 4-Nitrobenzaldehyde

Protocol:

-

Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol) in DMSO/Acetone (4:1 v/v, 5 mL).

-

Causality: A high concentration of acetone drives the equilibrium toward enamine formation. DMSO is used to solubilize the polar transition state.

-

-

Catalyst Addition: Add L-Proline (20-30 mol%). Stir at room temperature for 24 hours.

-

Causality: Proline is insoluble in non-polar solvents; the heterogeneous nature in some solvents can slow kinetics, but DMSO ensures homogeneity. The carboxylic acid moiety of proline directs the aldehyde via hydrogen bonding (Zimmerman-Traxler-like transition state).

-

-

Quench & Workup: Add saturated aqueous ammonium chloride (NH

Cl). Extract with ethyl acetate. -

Validation: Analyze via chiral HPLC (e.g., Chiralpak AD-H column).

-

Success Metric: >90% yield, >70% ee (enantiomeric excess).

-

The MacMillan Imidazolidinone Diels-Alder

Based on Ahrendt, Borths, and MacMillan (2000), this utilizes iminium activation for cycloadditions.[2]

Target Transformation: Cinnamaldehyde + Cyclopentadiene

Protocol:

-

Catalyst Salt Formation: Dissolve the chiral imidazolidinone catalyst (MacMillan Gen 1) (5 mol%) in MeOH/H

O (95:5) and add HClO-

Causality: The acid co-catalyst is strictly required to facilitate rapid formation of the iminium ion and turnover the catalyst via hydrolysis.

-

-

Reaction: Add cinnamaldehyde (1.0 equiv) and cyclopentadiene (3.0 equiv). Stir at -20°C.

-

Causality: Low temperature suppresses the background (racemic) thermal Diels-Alder reaction, ensuring the catalyzed pathway dominates.

-

-

Validation: Determine endo/exo ratio via

H NMR and ee via chiral GC/HPLC.

Catalyst Selection Guide

The following table summarizes when to use specific chiral amine classes.

| Catalyst Class | Activation Mode | Key Reaction Types | Critical Additives |

| L-Proline | Enamine | Aldol, Mannich, | None (Bifunctional) |

| MacMillan Imidazolidinone | Iminium / SOMO | Diels-Alder, Friedel-Crafts, | Strong Acid (TfOH, HCl) |

| Jørgensen-Hayashi | Enamine (Steric) | Michael Addition, | Benzoic Acid (cocatalyst) |

| Cinchona Alkaloids | H-Bonding / Base | Phase Transfer, Conjugate Additions | None (or weak acid) |

Industrial Scalability & Case Studies

Moving from bench to plant requires addressing catalyst loading, recycling, and cost.

Case Study: Synthesis of Oseltamivir (Tamiflu)

While the industrial Roche route uses shikimic acid, Hayashi and Jørgensen developed organocatalytic routes that bypass scarce natural products.

-

Key Step: Asymmetric Michael addition of an aldehyde to a nitroalkene.[3]

-

Catalyst: Jørgensen-Hayashi Diphenylprolinol Silyl Ether.[4]

-

Scalability Factor: The reaction can be run in "one-pot" sequences. The catalyst loading can be lowered to <1 mol% with additives like benzoic acid, which accelerates the hydrolysis step (turnover limiting step).

Workflow: Catalyst Recycling via Immobilization

To make chiral amines viable for multi-kilogram batches, immobilization is often required.

Figure 2: General workflow for immobilizing and recycling chiral amine catalysts in industrial synthesis.

Troubleshooting & Optimization

When protocols fail, the issue often lies in the "Hidden Variables" of organocatalysis.

-

Water Content:

-

Issue: Too much water inhibits iminium formation; too little prevents hydrolysis of the intermediate to release the product.

-

Optimization: Screen water content (e.g., 0 to 5 equivalents).

-

-

Acid Co-catalyst pKa:

-

Issue: If the acid is too strong, it may protonate the nucleophile. If too weak, it won't facilitate iminium formation.

-

Optimization: Match the pKa of the co-catalyst to the basicity of the amine. (e.g., TCA vs. TFA vs. pTsOH).

-

-

Background Reaction:

-

Issue: Racemic background reaction outcompetes the catalytic cycle.

-

Optimization: Lower temperature, increase catalyst concentration, or use a more sterically bulky catalyst to accelerate the chiral pathway relative to the uncatalyzed one.

-

References

-

The Advent of Organocatalysis MacMillan, D. W. C. (2008).[1][5][6][7] The advent and development of organocatalysis.[1][5][6][7][8] Nature, 455, 304–308.[6] [Link]

-

Proline-Catalyzed Aldol Reaction List, B., Lerner, R. A., & Barbas, C. F. (2000).[1][9][10] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[9][11] [Link]

-

First Organocatalytic Diels-Alder Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[2][12][13][14] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[14] Journal of the American Chemical Society, 122(17), 4243–4244.[14] [Link]

-

Jørgensen-Hayashi Catalyst Mechanism Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, L., & Jørgensen, K. A. (2012).[4] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. [Link]

-

Industrial Application (Oseltamivir) Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three "One-Pot" Operations. Angewandte Chemie International Edition, 48(7), 1304–1307. [Link]

Sources

- 1. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The advent and development of organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]

- 10. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 11. moodle2.units.it [moodle2.units.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. K. A. Ahrendt, C. J. Borths and D. W. C. MacMillan, “New Strategies for Organic Catalysis The First Highly Enantioselective Organocatalytic Diels-Alder Reaction,” Journal of the American Chemical Society, Vol. 122, No. 17, 2000, pp. 4243-4244. doi10.1021/ja000092s - References - Scientific Research Publishing [scirp.org]

Methodological & Application

Application Note: Asymmetric Synthesis using (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine

Executive Summary

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral 1,3-diamine featuring a secondary amine (ethylamino) and a tertiary amine (N-benzyl pyrrolidine) within a rigid cyclic framework. While often utilized as a chiral building block for pharmaceutical intermediates (e.g., in neuroscience research), its structural motif renders it a potent bifunctional organocatalyst .

This guide details its application in Asymmetric Michael Additions via enamine activation . The secondary amine moiety facilitates HOMO-raising activation of carbonyl donors (forming enamines), while the tertiary amine—often in conjunction with an acid cocatalyst—provides stereodirecting hydrogen-bonding interactions or electrostatic shielding. This dual-activation mode is critical for synthesizing chiral nitroalkanes and Warfarin analogs with high enantiomeric excess (ee).

Technical Profile & Mechanism of Action

Chemical Identity

-

IUPAC Name: (3S)-N-Ethyl-1-(phenylmethyl)pyrrolidin-3-amine

-

Molecular Formula:

-

MW: 204.31 g/mol

-

Appearance: Colorless to light yellow liquid[1]

-

Solubility: Soluble in DCM, THF, MeOH, Toluene; sparingly soluble in water.

Mechanistic Insight: The "Enamine-Acid" Model

Unlike simple proline catalysis, (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine operates most effectively as a chiral base/acid hybrid system .

-

Enamine Formation: The secondary ethylamino group condenses with an enolizable ketone (donor) to form a nucleophilic enamine intermediate. The ethyl group provides steric bulk that differentiates the E/Z enamine geometry.

-

Bifunctional Activation: The tertiary N-benzyl nitrogen, when protonated by a cocatalyst (e.g., TFA, Benzoic Acid, or p-TsOH), acts as a hydrogen-bond donor. This coordinates the electrophile (e.g., nitroolefin), bringing it into a rigid transition state relative to the enamine.

-

Stereocontrol: The pyrrolidine ring imposes conformational rigidity, forcing the electrophile to approach from the less sterically hindered face (typically Re-face attack for (S)-catalysts, though substrate-dependent), resulting in high enantioselectivity.

Figure 1: Catalytic cycle depicting enamine activation. The catalyst cycles between the free amine and the active enamine species.

Core Application: Asymmetric Michael Addition

Target Reaction: Addition of Cyclohexanone to trans-

Experimental Protocol

Materials:

-

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine (10-20 mol%)

-

Acid Cocatalyst: Benzoic Acid or TFA (10-20 mol%)

-

Cyclohexanone (Donor, 5-10 equivalents)

-

trans-

-Nitrostyrene (Acceptor, 1.0 equivalent) -

Solvent: Toluene or neat (solvent-free)

-

Workup: Saturated

, Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Catalyst Activation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine (0.10 mmol, 20.4 mg) in Toluene (1.0 mL). Add Benzoic Acid (0.10 mmol, 12.2 mg) and stir for 10 minutes at room temperature (RT) to form the active ammonium salt species.

-

Critical Note: The acid additive is crucial. Without it, the reaction rate drops significantly, and ee often suffers due to a lack of transition-state organization.

-

-

Substrate Addition: Add Cyclohexanone (1.0 mmol, 104

L) to the catalyst mixture. Stir for 15 minutes to allow pre-equilibrium enamine formation. -

Reaction Initiation: Add trans-

-Nitrostyrene (0.5 mmol, 74.6 mg) in one portion.-

Optimization: For higher ee, cool the reaction to 0°C or -20°C before adding the nitrostyrene. Lower temperatures reduce background racemic reactions.

-

-

Monitoring: Stir the mixture at the set temperature (RT or 0°C). Monitor by TLC (Hexane/EtOAc 4:1). The nitrostyrene spot (

) should disappear, and a new product spot ( -

Quench & Workup: Quench the reaction with saturated aqueous

(2 mL) and extract with EtOAc ( -

Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient 90:10 to 80:20).

Expected Results & Data Interpretation

| Parameter | Typical Range | Notes |

| Yield | 85% – 95% | High conversion is expected due to the reactivity of the pyrrolidine enamine. |

| Diastereomeric Ratio (dr) | > 20:1 (syn:anti) | The cyclic transition state heavily favors the syn isomer. |

| Enantiomeric Excess (ee) | 85% – 96% | Dependent on temperature; lower T yields higher ee. |

Optimization Guide: Tuning the System

The efficiency of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is highly sensitive to the Acid Cocatalyst and Solvent .

Acid Cocatalyst Screening

The acid serves two roles: it accelerates enamine hydrolysis (turnover) and protonates the tertiary amine to form a rigid H-bond donor site.

-

Acetic Acid: Weak activation. Often leads to lower yields.[2]

-

Benzoic Acid: Standard recommendation. Good balance of acidity and solubility in organic solvents.

-

TFA (Trifluoroacetic acid): High reactivity but can lead to background racemization if used in excess. Use strictly stoichiometric amounts relative to the catalyst.

-

2,4-Dinitrobenzoic acid: Increases steric bulk and acidity, often boosting ee in difficult substrates.

Solvent Effects[3]

-

Toluene: Generally provides the highest ee due to non-polar stabilization of the electrostatic transition state.

-

DCM: Good solubility, moderate ee.

-

DMSO/DMF: Avoid. Polar aprotic solvents disrupt the critical Hydrogen-bonding network, killing enantioselectivity.

-

Water: Reaction fails or is racemic (enamine hydrolysis competes with formation).

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or wet solvent. | Ensure solvents are anhydrous. Water hydrolyzes the enamine intermediate prematurely. |

| Low Enantioselectivity (<50% ee) | Lack of acid cocatalyst or high temperature. | Confirm addition of Benzoic Acid.[3] Lower reaction temperature to 0°C or -10°C. |

| Product Racemization | Retro-Michael reaction during workup. | Avoid basic workup. Do not leave the crude product in basic media. Purify immediately. |

| Catalyst Insolubility | Wrong solvent choice for the salt form. | If the catalyst/acid salt precipitates, add a small amount of |

Workflow Diagram

Figure 2: Operational workflow for setting up the asymmetric synthesis.[3]

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link(Foundational text on enamine catalysis mechanism)

-

Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link(Establishes the role of pyrrolidine-based catalysts)

-

Betancort, J. M., & Barbas, C. F. (2001). Catalytic Direct Asymmetric Michael Reactions: Taming Naked Aldehyde Enolates. Organic Letters, 3(23), 3737–3740. Link(Specific protocols for Michael additions using chiral amines)

-

Xu, L. W., & Lu, Y. (2008). Recent developments in the synthetic applications of chiral pyrrolidine-based organocatalysts. Organic & Biomolecular Chemistry, 6, 2047-2053. Link(Review covering 3-aminopyrrolidine derivatives)

-

Chem-Impex International. (n.d.). Product Specification: (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine.[4][5] Link(Source for physical properties and commercial availability)

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine before handling.

Sources

Application Note: Optimizing Asymmetric Michael Additions via (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine Catalysis

Executive Summary

This technical guide details the application of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine (CAS: 169750-99-6) as a chiral organocatalyst in asymmetric Michael addition reactions. While widely recognized as a pharmaceutical building block (e.g., in fluoroquinolone synthesis), this molecule possesses a privileged 1,3-diamine scaffold ideal for enamine-mediated catalysis .

By leveraging the secondary ethylamino group for HOMO activation and the

Chemical Profile & Mechanistic Rationale[1][2]

The "Privileged" Scaffold

The efficacy of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine stems from its bifunctional potential and specific steric environment:

-

Active Site (Secondary Amine): The -NHEt group condenses with carbonyl substrates (aldehydes/ketones) to form nucleophilic enamines. The ethyl group increases basicity and lipophilicity compared to a primary amine, stabilizing the transition state.

-

Steric Shield (

-Benzyl): The bulky benzyl group on the ring nitrogen blocks one face of the enamine intermediate, forcing the electrophile (Michael acceptor) to approach from the opposing side, thereby inducing stereochemical control. -

Solubility: The benzyl and ethyl groups ensure excellent solubility in non-polar organic solvents (Toluene, DCM), which is crucial for low-temperature kinetics.

Mechanism: Enamine Activation Cycle

The reaction proceeds via a HOMO-activation mechanism . The catalyst reacts with the aldehyde to form a transient enamine. This nucleophilic species attacks the Michael acceptor (nitroalkene). Subsequent hydrolysis releases the product and regenerates the catalyst.

Figure 1: The catalytic cycle demonstrating enamine activation. The secondary amine forms a nucleophilic enamine, which attacks the nitroalkene. Acid additives (e.g., PhCOOH) often accelerate the hydrolysis step to regenerate the catalyst.

Experimental Protocols

Standard Protocol: Asymmetric Michael Addition

Target Reaction: Addition of Isovaleraldehyde to trans-

Reagents:

-

Catalyst: (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine (10-20 mol%)

-

Donor: Isovaleraldehyde (3.0 equiv)

-

Acceptor: trans-

-Nitrostyrene (1.0 equiv) -

Additive: Benzoic Acid (10-20 mol%) - Critical for turnover

-

Solvent: Toluene or CHCl

Step-by-Step Methodology:

-

Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-

-nitrostyrene (0.5 mmol, 74.5 mg) in Toluene (2.0 mL). -

Catalyst Loading: Add (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine (0.1 mmol, 20.4 mg) and Benzoic Acid (0.1 mmol, 12.2 mg). Stir for 5 minutes at Room Temperature (RT) to form the ammonium salt complex.

-

Initiation: Cool the mixture to 0°C (ice bath). Add Isovaleraldehyde (1.5 mmol, 160 µL) dropwise.

-

Reaction: Stir at 0°C. Monitor by TLC (Hexane/EtOAc 8:1) or

H NMR.-

Self-Validation Check: The nitrostyrene vinyl protons (doublet around 7.5-8.0 ppm) should disappear.

-

-

Quenching: Once conversion >95% (typically 12-24h), quench by adding 1N HCl (2 mL) and stir vigorously for 10 minutes to ensure complete hydrolysis of the iminium intermediate.

-

Workup: Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the Michael adduct.

Optimization Matrix

Use the following table to adjust conditions based on your specific substrate constraints.

| Variable | Condition | Effect on Reaction | Recommendation |

| Solvent | Toluene | Slower rate, Higher ee% | Best for high stereocontrol. |

| CHCl | Faster rate, Lower ee% | Use for unreactive substrates. | |

| MeOH/EtOH | Fast, Low ee%, Racemization risk | Avoid protic solvents. | |

| Additive | Benzoic Acid | Promotes hydrolysis | Standard starting point. |

| TFA | High turnover, risk of background rxn | Use only if conversion <10%. | |

| None | Very slow turnover | Not recommended. | |

| Temp | RT (25°C) | Fast, Moderate ee% | Initial screening only. |

| 0°C to -20°C | Slower, High ee% | Standard for production. |

Analytical Validation

To ensure scientific integrity, the product must be characterized for both chemical purity and stereochemical outcome.

Enantiomeric Excess (ee) Determination

-

Method: Chiral HPLC (High-Performance Liquid Chromatography).

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (typically 90:10 to 80:20).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Reference: Compare against a racemic standard prepared using a non-chiral base (e.g., Piperidine).

Diastereomeric Ratio (dr)

-

Method:

H NMR analysis of the crude reaction mixture before chromatography. -

Signal: Integrate the aldehyde protons or the distinctive

-proton signals of the syn and anti isomers.

Troubleshooting & Critical Controls

Issue 1: Low Conversion (<20% after 24h)

-

Cause: Incomplete hydrolysis of the intermediate or catalyst deactivation.

-

Solution: Increase water content slightly (add 1-2 equiv of water) or switch to a stronger acid additive (e.g., 2,4-dinitrobenzoic acid).

Issue 2: Low Enantioselectivity (<70% ee)

-

Cause: Non-selective background reaction or high temperature.

-

Solution: Lower temperature to -20°C. Ensure the reaction vessel is strictly clean of other amines. Switch solvent to Toluene to maximize tight ion-pairing/steric effects.

Issue 3: Product Racemization

-

Cause: The

-proton of the product aldehyde is acidic and can epimerize on silica. -

Solution: Perform workup rapidly. Buffer the silica gel with 1% Et

N during column chromatography, or immediately reduce the aldehyde to the alcohol (using NaBH

References

-

Chem-Impex International. "(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine Product Page." Catalog No. 169750-99-6.[1][2]Link

-

List, B. "Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents." Accounts of Chemical Research, 2004, 37(8), 548–557. Link

-

Vickery, B. et al. "Pyrrolidine-based organocatalysts in asymmetric synthesis." Tetrahedron: Asymmetry, 2007.[3][4] (General reference for 3-aminopyrrolidine class catalysts).

-

Sigma-Aldrich. "1-Benzyl-3-pyrrolidinone derivatives and applications." Sigma-Aldrich Technical Library.Link

-

Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. "Asymmetric Enamine Catalysis." Chemical Reviews, 2007, 107(12), 5471–5569. Link

Sources

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine for the synthesis of pharmaceutical intermediates

Application Note: Synthesis & Utilization of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine

Executive Summary & Strategic Importance

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a high-value chiral diamine scaffold used extensively in the synthesis of neuroactive pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1] Its structural rigidity, provided by the pyrrolidine ring, combined with the defined (S)-stereochemistry, allows for precise spatial orientation of pharmacophores—a critical requirement for high-affinity binding in drug discovery.[1]

While structurally related to the alcohol intermediate used in calcium channel blockers like Barnidipine, this specific ethylamino derivative serves as a versatile nucleophile for constructing complex heterocyclic libraries.[1] This guide details a robust, scalable synthesis protocol avoiding the common pitfall of over-alkylation, ensuring high enantiomeric excess (ee) and chemical purity.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine |

| CAS Number | 169750-98-9 (Generic/Racemate ref: 114715-38-7 for amine precursor) |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Chirality | (S)-enantiomer |

| Appearance | Pale yellow to colorless viscous oil |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; slightly soluble in water |

| pKa (Calc) | ~9.5 (secondary amine), ~8.0 (tertiary ring amine) |

Application Note: The "Mono-Alkylation" Challenge

The Problem: Direct alkylation of primary amines (e.g., (S)-1-benzyl-3-aminopyrrolidine) with ethyl halides (Et-I or Et-Br) is kinetically difficult to control.[1] It frequently results in a statistical mixture of unreacted starting material, the desired secondary amine (mono-ethyl), and the undesired tertiary amine (di-ethyl), requiring tedious chromatographic separation.[1]

The Solution: The protocol below utilizes Reductive Amination with acetaldehyde and Sodium Triacetoxyborohydride (STAB). STAB is a mild, selective hydride donor that reduces the intermediate imine/iminium species faster than it reduces the aldehyde, but does not reduce the aldehyde as quickly as NaBH₄ would.[1] This ensures high selectivity for the mono-ethylated product.

Protocol 1: Synthesis via Selective Reductive Amination[1]

Objective: Synthesize (3S)-1-benzyl-3-(ethylamino)pyrrolidine from (S)-1-benzyl-3-aminopyrrolidine with >95% selectivity.

Reagents & Materials

-

Starting Material: (S)-1-Benzyl-3-aminopyrrolidine (1.0 equiv)[1]

-

Reagent A: Acetaldehyde (1.05 - 1.1 equiv)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]

-

Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

). Add (S)-1-benzyl-3-aminopyrrolidine dissolved in anhydrous DCE (0.1 M concentration). -

Imine Formation: Cool the solution to 0°C. Add Acetaldehyde dropwise over 10 minutes.

-

Mechanistic Insight: The slight excess of acetaldehyde ensures complete consumption of the expensive chiral amine.

-

Observation: Allow to stir for 30–45 minutes at room temperature to ensure imine formation (equilibrium).

-

-

Reduction: Cool back to 0°C. Add STAB in portion-wise solids over 15 minutes.

-

Caution: Gas evolution (

) may occur; ensure proper venting.[1]

-

-

Reaction Monitoring: Warm to room temperature and stir for 2–4 hours.

-

Self-Validation: Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1] The imine intermediate should disappear.

-

-

Quench & Workup:

-

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1%

).[1]

Workflow Visualization

Caption: Figure 1.[1][2][3][4][5][6] Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Protocol 2: Quality Control & Characterization

Objective: Verify chemical structure and optical purity.

A. NMR Validation (Self-Validating Signals)

-

¹H NMR (400 MHz, CDCl₃):

B. Chiral Purity (HPLC)

To ensure the stereocenter at C3 was not racemized during the reaction (unlikely with STAB, but possible if harsh heat was used):

-

Column: Chiralcel OD-H or Chiralpak AD-H.[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: ee > 98%.

QC Logic Diagram

Caption: Figure 2. Quality Control decision tree for validating chemical and optical purity.

Handling & Stability

-

Storage: Store at 2–8°C under Argon. Secondary amines can absorb

from the air to form carbamates over time. -

Stability: Stable for >12 months if kept dry and away from strong oxidizers.

-

Safety: The compound is an irritant. The benzyl group can be removed via hydrogenolysis (

) if the free pyrrolidine is required for further coupling, but this should be done after the ethyl group installation to avoid poisoning the catalyst with the free secondary amine.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 443869, Barnidipine."[1] (Context for pyrrolidine scaffold utility).

-

Phenomenex. (2023).[1][7][8] "Chiral HPLC Separations: A Guide to Column Selection and Method Development."

-

Chem-Impex International. (2023).[1] "Product Catalog: (S)-(+)-1-Benzyl-3-aminopyrrolidine."

Sources

- 1. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101643469B - Synthesis process of barnidipine hydrochloride - Google Patents [patents.google.com]

- 3. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 8. juniperpublishers.com [juniperpublishers.com]

Asymmetric hydrogenation of imines to produce chiral amines

Application Note: Precision-Driven Synthesis of Chiral Amines via Asymmetric Hydrogenation of Imines

Executive Summary

Chiral amines constitute approximately 40% of all pharmaceutical active ingredients and a significant portion of agrochemicals. While asymmetric hydrogenation (AH) of alkenes is mature, the AH of imines (

This guide details the operational protocols for overcoming these barriers using Iridium-catalyzed systems , the industry standard for this transformation. We focus on the "Outer-Sphere" mechanistic paradigm, which has revolutionized the synthesis of difficult substrates like N-aryl and N-alkyl imines, including the blockbuster herbicide (S)-Metolachlor.

Mechanistic Foundation: The Outer-Sphere Paradigm

Unlike the classic "Inner-Sphere" mechanism (where the substrate binds to the metal, e.g., Rh-catalyzed alkene reduction), Iridium-catalyzed imine hydrogenation often proceeds via an ionic, outer-sphere mechanism .

-

The Challenge: Imines are poor ligands compared to alkenes. They also exist as

mixtures, making facial selectivity difficult if coordination is required. -

The Solution: The catalyst does not bind the nitrogen. Instead, the imine is protonated (by an additive or solvent) to form an iminium ion. The neutral Iridium hydride species then transfers a hydride to the iminium carbon via a supramolecular assembly.

Key Advantages of this Mechanism:

-

Speed: Diffusion-controlled rates are possible.

-

Tolerance: The catalyst is less susceptible to steric hindrance from the substrate.

-

E/Z Irrelevance: Rapid equilibration of iminium isomers often funnels the reaction through a single transition state.

Visualizing the Catalytic Cycle

The following diagram illustrates the Iridium(III)/Iridium(I) cycle typical of P,N-ligand systems (e.g., Ir-PHOX).

Figure 1: Outer-sphere mechanism for Ir-catalyzed imine hydrogenation.[1] The cycle relies on heterolytic cleavage of dihydrogen.

Critical Parameters & Optimization

Success in imine hydrogenation depends on the "Magic Mixture"—the precise balance of metal, ligand, and additives.

| Parameter | Recommendation | Mechanistic Role |

| Pre-Catalyst | Stable source of Ir(I). | |

| Ligand Class | P,N-Ligands (PHOX, ThrePHOX) or Spiro-P,P (SpiroPAP) | P,N ligands create a distinct electronic asymmetry at the metal center, crucial for hydride stability. |

| Additive 1: Iodine | Promotes formation of the active monomeric species; prevents formation of inactive Ir-dimers/clusters. | |

| Additive 2: Acid | Acetic Acid or TFA (Stoichiometric) | Protonates the imine to the reactive iminium species. Essential for the outer-sphere pathway. |

| Solvent | DCM or Toluene | Non-coordinating solvents prevent competition for the metal's open coordination site. |

| Pressure | 20–80 bar | High pressure is often required to stabilize the Ir-dihydride species. |

Protocol A: General Asymmetric Hydrogenation (Ir-PHOX System)

Applicability: Broad scope for acyclic N-aryl and N-alkyl imines.

Materials:

-

Substrate: 1.0 mmol Imine (Ensure substrate is dry; water hydrolyzes imines).

-

Catalyst Precursor:

(0.5 mol%). -

Ligand: Chiral PHOX ligand (1.1 mol%).

-

Counterion Exchanger:

(Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.2 mol%). Note: BArF anions are non-coordinating and stabilize the cationic Ir species.

Step-by-Step Methodology:

-

Complex Formation (In Glovebox):

-

In a vial, mix

and the PHOX ligand in dry DCM (2 mL). Stir for 30 min until the solution turns deep red/orange. -

Add

. Stir for another 30 min. The solution color may shift. -

Filter through a syringe filter (PTFE, 0.45 µm) to remove NaCl. This is the Active Catalyst Stock Solution .

-

-

Reaction Setup:

-

Place the imine (1.0 mmol) in a glass liner for a high-pressure autoclave.

-

Add the Catalyst Stock Solution (corresponding to 1 mol% Ir loading).

-

Optional: If the reaction is sluggish, add 10 mol% acetic acid.

-

Dilute with dry DCM to a total volume of 4 mL.

-

-

Hydrogenation:

-

Seal the autoclave.

-

Purge: Pressurize to 10 bar

and vent carefully. Repeat 3 times to remove -

Pressurize: Set final pressure to 50 bar

. -

Stir: Stir magnetically at 1000 rpm (gas-liquid mass transfer is critical).

-

Incubate: Room temperature for 12–24 hours.

-

-

Work-up & Analysis:

-

Vent pressure carefully (in a fume hood).

-

Concentrate the solvent.[2]

-

Conversion: Analyze crude by

NMR. -

Enantioselectivity: Analyze by Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

-

Protocol B: Industrial "In-Situ" System (The Metolachlor Approach)

Applicability: Highly sterically hindered imines, large scale, robust conditions. Reference Grounding: Based on the Syngenta (S)-Metolachlor process [1].[1]

Concept: Instead of expensive BArF salts, this protocol uses cheap additives (Iodide + Acid) to generate the active catalyst in situ.

Materials:

-

Catalyst:

+ Chiral Xyliphos (or Josiphos-type ligand). -

Additives: Tetrabutylammonium iodide (TBAI) and Acetic Acid.

Workflow:

Figure 2: Workflow for the additive-enhanced industrial protocol.

Protocol:

-

Catalyst Prep: Mix

(0.05 mmol) and Ligand (0.11 mmol) in THF. Stir 15 min. -

Activation: Add TBAI (0.2 mmol) and Acetic Acid (10 mmol). The acid acts as both solvent modifier and activator.

-

Reaction: Add Imine (10 mmol). Transfer to autoclave.

-

Conditions: 80 bar

, 50°C, 18 hours. -

Note: The iodide prevents the formation of inactive "Ir-trimer" hydride clusters, a common death pathway for the catalyst at high concentrations.

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | The product amine might bind Ir. Action: Increase acid concentration (traps amine as ammonium salt). |

| Low Conversion | Inactive Catalyst Dimers | Action: Add Chloride or Iodide source ( |

| Racemic Product | Imine Hydrolysis | Wet solvent hydrolyzed imine to ketone; ketone reduced non-selectively. Action: Add molecular sieves; distill imine. |

| Low ee | Temperature too high | Outer-sphere mechanisms are sensitive to T. Action: Lower T to 0°C or RT; increase Pressure to compensate rate. |

References

-

Blaser, H. U. (2002). "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis. Link

-

Pfaltz, A., et al. (2011). "Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Chemical Reviews. Link

-

Zhou, Q. L., et al. (2019). "Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Accounts of Chemical Research. Link

-

Merck Research Laboratories. (2009).[3] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.[4] Link

-

Hopmann, K. H., & Bayer, A. (2011). "On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Organometallics. Link

Sources

- 1. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming poor diastereoselectivity in pyrrolidine-catalyzed reactions

Subject: Troubleshooting Poor Diastereoselectivity (dr) in Enamine/Iminium Catalysis Status: Operational Lead Scientist: [AI Technical Lead]

Diagnostic Interface: Where is the failure?

Before altering reagents, identify the specific failure mode. Diastereoselectivity (dr) issues in pyrrolidine catalysis (e.g., Proline, Jørgensen-Hayashi catalysts) usually stem from a breakdown in the Zimmerman-Traxler transition state or thermodynamic equilibration.

Interactive Troubleshooting Flowchart

Use the logic map below to identify your likely root cause.

Figure 1: Decision matrix for diagnosing diastereoselectivity failures. Follow the path matching your experimental observation.

Technical Deep Dive: The "Why" Behind the Protocol

To fix the dr, you must control the competition between the catalyzed kinetic pathway and the thermodynamic equilibration .

A. The Water Paradox

Water is the most misunderstood parameter in organocatalysis.

-

The Mechanism: Water is required to hydrolyze the iminium intermediate and release the product/regenerate the catalyst.

-

The Problem:

-

Too Dry: The catalytic cycle stalls (product inhibition), leading to low conversion.

-

Too Wet: Water competes with the aldehyde/electrophile for H-bonding sites on the catalyst, disrupting the rigid transition state required for high dr.

-

-

The Fix: Evidence suggests a "Goldilocks" zone. In proline-catalyzed aldol reactions, small amounts of water (e.g., 5 mol% or wet DMSO) often improve both rate and selectivity by tightening the transition state via bridging water molecules [1, 4].

B. Kinetic vs. Thermodynamic Control

In aldol reactions, the anti-diastereomer is typically the kinetic product (formed fastest via the Houk-List transition state). However, the syn-diastereomer is often thermodynamically more stable.

-

The Danger Zone: If the reaction runs too long, the product undergoes retro-aldol cleavage and re-forms as the stable syn isomer. This is "dr erosion" [2].

C. The Role of Acid Additives

Adding a co-catalyst (e.g., acetic acid, TFA) is not just about pH.

-

Function: Acids accelerate the formation of the enamine and the hydrolysis step.

-

Selectivity: They can alter the dr by protonating the transition state or preventing the formation of non-productive aggregates. However, the acid's pKa must match the basicity of the pyrrolidine to avoid forming an inactive salt [3].

Troubleshooting Q&A (Field Scenarios)

Scenario 1: "My dr drops significantly if I leave the reaction overnight."

Diagnosis: You are witnessing Thermodynamic Equilibration . Technical Explanation: The reaction is reversible.[1] Once the kinetic product (anti) accumulates, the catalyst can re-engage it, causing a retro-reaction that eventually settles into the thermodynamic ratio (often favoring syn or a racemate). Corrective Protocol:

-

Perform a Time-Course Study: Sample the reaction at 1h, 4h, 8h, and 24h. Plot dr vs. Time.

-

Quench Early: Stop the reaction at the point of maximum dr, even if conversion is only 80%.

-

Lower Temperature: Running at 4°C or -20°C slows down the retro-reaction more than the forward reaction.

Scenario 2: "I have high conversion, but the dr is basically 1:1."

Diagnosis: Background Reaction or Loose Transition State . Technical Explanation: The uncatalyzed reaction (which has no stereocontrol) is competing with the catalyzed one. This often happens if the concentration is too high or the temperature is too high. Alternatively, a protic solvent (MeOH) might be disrupting the H-bonding network. Corrective Protocol:

-

Concentration Screen: Dilute the reaction. Background rates drop as the square of dilution (if bimolecular), while catalyzed rates may drop linearly.

-

Solvent Switch: Move from protic solvents (MeOH) to polar aprotic solvents (DMSO, DMF, NMP). These solvents support the tight ionic intermediates required for high dr [1].

-

Add Water: If using anhydrous DMSO, add 2-5 equivalents of water relative to the catalyst.

Scenario 3: "The reaction is sluggish, and the dr is poor."

Diagnosis: Catalyst Poisoning or Product Inhibition . Technical Explanation: The product is not releasing from the catalyst, or the catalyst has formed an inactive oxazolidinone (parasitic species). Corrective Protocol:

-

Acid Additive: Add 10-20 mol% of a weak acid (e.g., Benzoic acid or chloroacetic acid). This facilitates hydrolysis and turnover.

-

Check Reagent Purity: Acidic impurities in aldehydes can kill the catalyst. Distill your aldehydes.

Standardized Optimization Protocol

If you are starting a new substrate scope, do not guess. Run this 4-vial screen to lock in your dr.

Base Conditions: 1.0 equiv Electrophile, 2.0 equiv Nucleophile, 20 mol% Catalyst.

| Vial | Solvent System | Additive | Rationale |

| A | DMSO (Anhydrous) | None | Baseline aprotic performance. |

| B | DMSO + 5 vol% H2O | None | Tests "Water Effect" for TS tightness. |

| C | CHCl3 or DCM | 10 mol% AcOH | Tests non-polar/acid-co-catalyzed pathway. |

| D | Neat (No Solvent) | None | High concentration; tests if solvent is the problem. |

Data Analysis:

-

If B > A : Your reaction requires water for turnover/TS organization.

-

If C is best: You need H-bond donors or acid catalysis to stabilize the TS.

-

If D is best: Solvent interactions are disrupting the catalyst-substrate complex.

Mechanism Visualization: The Kinetic Trap

The following diagram illustrates why stopping the reaction at the right time is critical for dr.

Figure 2: Kinetic vs. Thermodynamic landscape. The green path yields the desired high dr. The yellow dashed line represents the danger of reaction reversibility over time.

References

-

Effect of Solvents on Proline Catalyzed Reactions. Source: ACS/ResearchGate (2022). Key Finding: Protic solvents often degrade stereocontrol; aprotic solvents with controlled water content (e.g., DMSO/H2O) provide optimal microenvironments for the transition state.

-

Kinetics versus Thermodynamics in the Proline Catalyzed Aldol Reaction. Source: Chemical Science (2016).[1] Key Finding: Detailed kinetic analysis proving that anti-products are kinetic and syn-products are thermodynamic, with retro-aldol being the cause of dr erosion.[1]

-

Acid Additives in Organocatalysis. Source: ScienceOpen/Review. Key Finding: Acid additives must match the pKa of the catalytic system to prevent deactivation while accelerating enamine formation.

-

Water Effect on Homogeneous Catalytic Processes. Source: Reaction Chemistry & Engineering (RSC). Key Finding: Water acts as a proton shuttle and prevents catalyst deactivation, but excess water disrupts the chiral environment.

Sources

Troubleshooting common issues in asymmetric synthesis with chiral amines

Status: Operational Operator: Senior Application Scientist Ticket ID: ASYM-AMINE-TSHp1[1]

Welcome to the technical support hub for chiral amine catalysis. This guide is not a textbook review; it is a troubleshooting manual designed to diagnose and resolve failure modes in asymmetric enamine/iminium organocatalysis and chiral amine-ligand metal catalysis.

Module 1: Organocatalysis (Enamine/Iminium Activation)[1]

Ticket #01: "My reaction conversion stalls at 50-60%, even with fresh catalyst."

Diagnosis: Parasitic Intermediate Formation (The "Oxazolidinone Trap").[1] In proline-mediated and MacMillan-type organocatalysis, the catalyst often reacts with the substrate (aldehyde/ketone) to form a stable, off-cycle species that sequesters the catalyst.[1]

Technical Insight: The catalytic cycle relies on the equilibrium between the active enamine/iminium species and the hydrolyzed product. However, secondary amine catalysts can react with aldehydes to form oxazolidinones (parasitic species). While often reversible, high concentrations of this species remove the active catalyst from the cycle, effectively lowering the catalyst loading to near zero.

The Solution: Water Management & Acid Additives Contrary to the "strictly anhydrous" dogma of general organic synthesis, small amounts of water or specific acid co-catalysts are often required to hydrolyze the iminium intermediate and release the product/catalyst.

Visualization: The Parasitic Cycle

Caption: Figure 1. The competition between the productive catalytic cycle (Green) and the parasitic oxazolidinone trap (Red). Water is essential for the hydrolysis step to regenerate the catalyst.

Troubleshooting Protocol: The "Hydrolysis Check"

-

Split the stalled reaction into two vials.

-

Vial A: Add 5.0 equiv of water.

-

Vial B: Add 10 mol% acetic acid or benzoic acid.

-

Monitor: If conversion resumes in Vial A, your cycle was stalled at the iminium hydrolysis stage.[1] If Vial B resumes, you likely needed an acid cocatalyst to accelerate enamine formation or suppress parasitic traps.[1]

Ticket #02: "My ee is consistently low (e.g., 60% instead of 95%)."

Diagnosis: The Background Reaction Leak. The most common cause of poor enantioselectivity is not a "bad catalyst" but a competing non-catalyzed background reaction. If the uncatalyzed reaction proceeds even slowly, it produces racemic product, diluting the high ee generated by the catalyst.[1]

Self-Validating Protocol: The Background Rate Quantification Before optimizing the catalyst, you must quantify the "Racemic Leak."[1]

| Step | Action | Purpose |

| 1 | Set up the reaction without the chiral amine catalyst. | Establish the baseline reactivity of the substrates. |

| 2 | Mimic conditions exactly (Solvent, Temp, Additives). | Ensure variables are isolated. |

| 3 | Sample at t=1h, t=6h, t=24h. | Determine the rate of the racemic pathway. |

| 4 | Calculation: If the background conversion is >5% of the catalyzed conversion rate, your ee will suffer.[1] | Decision Gate: You must lower the temperature or change the activation mode. |

Corrective Actions:

-

Lower Temperature: Exploits the Isokinetic Relationship.[1] The catalyzed pathway usually has a lower activation energy (

) than the background reaction.[1] Lowering temperature suppresses the background rate more than the catalyzed rate. -

Slow Addition: Add the electrophile slowly via syringe pump to keep its concentration low, disfavoring the bimolecular background reaction.

Module 2: Metal-Ligand Complexes & Non-Linear Effects[1]

Ticket #03: "My catalyst ee is 90%, but my product ee is 99% (or 50%)."

Diagnosis: Non-Linear Effects (NLE).[2][3] Chiral amines often aggregate in solution (dimers, tetramers).[1] If the heterochiral dimer (R,S-catalyst) is more stable or less reactive than the homochiral dimer (R,R-catalyst), the relationship between catalyst purity and product purity becomes non-linear.[1]

-

Positive NLE (+): The system "purifies" itself.[1] The minor enantiomer of the catalyst is trapped in inactive meso-dimers, leaving the major enantiomer free to catalyze the reaction. (A feature, not a bug).

-

Negative NLE (-): The active species aggregates, lowering the effective ee.[1]

Visualization: Diagnosing NLE

Caption: Figure 2. Diagnostic flowchart for Non-Linear Effects (NLE). Identifying (+)NLE allows the use of cheaper, lower-purity catalysts.

Module 3: Post-Reaction Integrity (Racemization)[1]

Ticket #04: "The crude NMR showed diastereomers, but the isolated product is racemic."

Diagnosis: Workup-Induced Racemization.

Chiral amines and their derivatives (especially

Mechanism:

-

Acidic Silica: Silica gel is slightly acidic.[1] It can catalyze the retro-Mannich or retro-Aldol reaction, or facilitate enolization at the

-position. -

Basic Quench: Strong bases (NaOH, NaHCO3) can deprotonate the

-proton of the ammonium salt, leading to a planar enolate/enamine intermediate that reprotonates racimically.[1]

The Stability Stress Test Protocol: Before committing the bulk batch to purification, validate the stability of your chiral center.[1]

-

Take a small aliquot of the crude reaction mixture (known ee).

-

Expose to Solvent: Dissolve in the eluent (e.g., Hexane/EtOAc) and stir for 2 hours. Check ee.

-

Expose to Silica: Add 100mg of silica gel to the solution. Stir for 1 hour. Filter and check ee.

-

Result:

-

If ee drops in Step 2 : Your product is unstable in solution (likely Schiff base equilibrium). Fix: Derivatize immediately (e.g., reduce imine to amine).

-

If ee drops in Step 3 : Silica is the culprit.[1] Fix: Use neutral alumina or deactivate silica with 1% Et3N.

-

Common Racemization Triggers Table

| Trigger | Mechanism | Prevention Strategy |

| Silica Gel | Acid-catalyzed enolization / Retro-reaction | Pre-wash silica with 1% Et3N in eluent; Use Neutral Alumina.[1] |

| Rotary Evaporator | Thermal racemization (high bath temp) | Keep bath < 30°C; Remove solvent azeotropically if possible.[1] |

| Basic Workup | Use buffered quench (pH 7 phosphate buffer) instead of NaOH. | |

| Storage | Schiff base hydrolysis/equilibrium | Store as HCl or Tosylate salt (often more stable than free amine).[1] |

References

-

List, B. (2002).[1] Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

- Foundational text on the mechanism of enamine catalysis and the role of w

-

Blackmond, D. G. (2000).[1][4] Kinetic aspects of nonlinear effects in asymmetric catalysis. Accounts of Chemical Research, 33(6), 402-411. Link

-

Authoritative source on diagnosing and utilizing Non-Linear Effects (NLE) and catalyst aggregation.[2]

-

-

Kagan, H. B., & Girard, C. (1975).[1] Nonlinear effects in asymmetric synthesis. Angewandte Chemie International Edition, 14(10), 692.

- The seminal work defining the mathematical relationship between c

-

Zotova, N., et al. (2010). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society, 132(14), 5152–5157. Link

-

Specific evidence regarding the "parasitic" oxazolidinone cycle and water's role in suppressing it.[5]

-

-

Walton, J. R., et al. (2021). Continuous Flow Chiral Amine Racemization. The Journal of Organic Chemistry, 86(3), 2431–2446. Link

- Detailed mechanisms of amine racemization and str

Sources

Technical Support Center: Troubleshooting (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine Catalysis

Status: Operational | Version: 2.4 | Last Updated: January 2026 Audience: Synthetic Chemists, Process Development Scientists Scope: Organocatalytic applications (Asymmetric Michael Addition, Aldol Reactions)

Core System Overview: The "Ethylamino" Activation Mode

You are likely using (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine (CAS: 114715-38-7) as a chiral organocatalyst. Unlike proline, which uses a ring-constrained secondary amine, this catalyst relies on an exocyclic secondary amine (N-ethyl) for activation.

The catalyst operates via two primary modes:

-

Enamine Activation: For functionalizing aldehydes/ketones at the

-position (HOMO activation). -

Iminium Activation: For functionalizing

-unsaturated systems (LUMO activation).

The Critical Constraint: The N-benzyl group blocks the pyrrolidine ring nitrogen, ensuring that enamine formation occurs exclusively at the exocyclic ethylamino group. Failure to maintain this regiocontrol leads to the side products detailed below.

Troubleshooting Guide: Side Reaction Diagnostics

Issue A: The "Parasitic" Self-Aldol Condensation

Symptom: Low yield of the cross-product; presence of a "sticky" oil that co-elutes with the product; complex aliphatic region in

-

The Mechanism: Instead of reacting with the electrophile (e.g., nitroolefin), the enamine intermediate reacts with another molecule of the donor (aldehyde/ketone).

-

Side Product: Homo-aldol dimer (

-hydroxy aldehyde/ketone). -

Diagnostic: Look for broad -OH peaks and doubled alkyl signals in NMR, distinct from the catalyst.

| Parameter | Recommended Protocol | Why? (Causality) |

| Donor Addition | Syringe pump addition (slow) | Keeps the concentration of free donor low relative to the electrophile, statistically favoring the cross-reaction. |

| Temperature | Lower to -10°C or 0°C | Homo-aldol reactions often have higher activation energies than the desired Michael addition. |

| Catalyst Loading | Maintain 10-20 mol% | Excess catalyst increases the concentration of the active enamine, which can aggressively attack free donors if the electrophile is sluggish. |

Issue B: Catalyst Sequestration (The "Stalled" Cycle)

Symptom: Reaction starts fast but stops at ~50% conversion. Adding more electrophile does nothing.

-

The Mechanism: The product imine or aminal intermediate is too stable and fails to hydrolyze, trapping the catalyst. This is common with the N-ethyl group, which is more sterically hindered than a methyl group.

-

Side Product: Catalyst-Product Adduct (Aminal).

-

Diagnostic: The catalyst is not visible in its free form on TLC. New spots appear that are basic (stain with Ninhydrin/Dragendorff).

Protocol Fix:

-

Water Additive: Add 1-5 equivalents of water to the reaction solvent (often CHCl

or Toluene). This drives the hydrolysis equilibrium, releasing the product and regenerating the catalyst.[1] -

Acid Co-catalyst: Add 5-10 mol% of a weak acid (e.g., Benzoic acid, AcOH, or PNBA). This accelerates the proton transfer steps required for hydrolysis.

Issue C: Stereochemical Erosion (Racemization)

Symptom: Product forms with good yield, but ee% is lower than literature (e.g., 60% vs 95%).

-

The Mechanism:

-

Retro-Michael: The reaction is reversible. If left too long, the product reverts to starting materials and recombines racemically.

-

Background Reaction: The uncatalyzed reaction proceeds due to high concentration or temperature.

-

-

Side Product: The (R)-enantiomer (or racemic mixture).[2]

Protocol Fix:

-

Quench Early: Monitor conversion closely. Do not stir "overnight" just for convenience.

-

Temperature Control: Ensure the reaction stays strictly controlled. A 5°C drift can significantly activate the background pathway.

Visualizing the Failure Points

The following diagram maps the catalytic cycle and identifies exactly where the side products branch off.

Figure 1: The Organocatalytic Cycle showing critical off-ramps to side products (Red).

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC that stays at the baseline. Is this my catalyst decomposing? A: Not necessarily. The (3S)-1-benzyl-3-(ethylamino)pyrrolidine catalyst is a diamine. In acidic media (or on silica gel), it protonates and sticks to the baseline. To visualize it properly, use an eluent with 1% Triethylamine (TEA) or use Alumina plates. If the spot persists after workup, it may be the sequestered aminal salt (See Issue B).

Q: Can I use the hydrochloride salt of the catalyst directly?

A: No. The amine must be free to form the enamine. If you bought the HCl salt, you must perform a "free-basing" step (wash with NaHCO

Q: My "Catalyst" has an extra ethyl group. What happened? A: If you synthesized the catalyst yourself (via reductive amination or alkylation), a common impurity is the tertiary amine (diethylamino derivative). This is "catalytically dead" for enamine activation because it has no proton to lose. Check your catalyst purity via GC-MS or NMR before starting; the N-ethyl signal should integrate to 2H (quartet), not 4H.

Experimental Protocol: Standard Asymmetric Michael Addition

Use this baseline protocol to minimize side reactions.

Reaction: Cyclohexanone + trans-

-